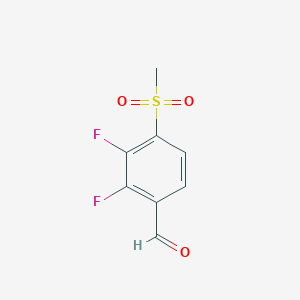

2,3-Difluoro-4-(methylsulfonyl)benzaldehyde

Descripción

2,3-Difluoro-4-(methylsulfonyl)benzaldehyde is a fluorinated aromatic aldehyde featuring a methylsulfonyl (-SO₂CH₃) substituent at the para position and fluorine atoms at the ortho and meta positions. This compound is notable for its unique electronic and steric properties, which arise from the electron-withdrawing effects of both the sulfonyl and fluorine groups. Such characteristics make it a valuable intermediate in pharmaceutical and agrochemical syntheses, particularly in the preparation of kinase inhibitors and heterocyclic compounds .

Propiedades

IUPAC Name |

2,3-difluoro-4-methylsulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3S/c1-14(12,13)6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZPMBZWPVMRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2,3-Difluoro-4-(methylsulfonyl)benzaldehyde generally follows a multi-step approach:

- Step 1: Introduction of fluorine atoms onto the benzaldehyde ring.

- Step 2: Introduction or transformation of the methylsulfonyl group at the para position relative to the aldehyde.

- Step 3: Purification and isolation of the target compound.

Preparation of 2,3-Difluorobenzaldehyde Intermediate

A key intermediate in the synthesis is 2,3-difluorobenzaldehyde, which can be prepared by lithiation of 1,2-difluorobenzene followed by formylation:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 1,2-Difluorobenzene, THF solvent, cooling to -65 °C, nitrogen atmosphere | Slow addition of n-butyllithium (n-BuLi) to generate lithiated intermediate |

| 2 | N,N-Dimethylformamide (DMF) addition | Formylation of the lithiated intermediate to introduce the aldehyde group |

| 3 | Quenching with 10% HCl, temperature controlled at 30 °C | Work-up and isolation of 2,3-difluorobenzaldehyde |

This method is noted for its simplicity, high yield, and cost-effectiveness, making it suitable for industrial scale-up.

Introduction of the Methylsulfonyl Group

The methylsulfonyl substituent is introduced via a two-step process starting from a chlorobenzaldehyde derivative, which can be adapted to the difluorinated benzaldehyde core:

| Step | Reagents and Conditions | Description |

|---|---|---|

| A | Sodium methyl mercaptide aqueous solution, phase-transfer catalyst (e.g., tetrabutylammonium iodide), 20–60 °C | Nucleophilic substitution of chlorine by methylthio group to form methylthio benzaldehyde |

| B | Oxidation with hydrogen peroxide (20–50%), sulfuric acid, and oxidation catalyst (e.g., chromium sesquioxide, manganese sulfate), 20–70 °C | Oxidation of methylthio group to methylsulfonyl group, yielding methylsulfonyl benzaldehyde |

This method is characterized by:

- Use of phase-transfer catalysts to enhance reaction efficiency.

- Controlled oxidation conditions to avoid over-oxidation.

- High yields and environmentally friendly post-treatment steps.

This two-step approach is scalable and has been patented for the preparation of p-methylsulfonyl benzaldehyde, which can be adapted for the difluoro-substituted analog.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

2,3-Difluoro-4-(methylsulfonyl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and the methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms or the methylsulfonyl group.

Major Products Formed

Oxidation: 2,3-Difluoro-4-(methylsulfonyl)benzoic acid.

Reduction: 2,3-Difluoro-4-(methylsulfonyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,3-Difluoro-4-(methylsulfonyl)benzaldehyde has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2,3-Difluoro-4-(methylsulfonyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparación Con Compuestos Similares

4-(Methylsulfonyl)benzaldehyde

- Structure : Lacks fluorine substituents but retains the methylsulfonyl group.

- Physical Properties : Melting point (156–159°C) and purity (>97%) are well-documented .

- Reactivity : Used in Hantzsch reactions to synthesize 1,4-dihydropyridines, achieving yields of 54–95% . The absence of fluorine atoms likely enhances electron density at the aldehyde group, facilitating nucleophilic additions.

- Applications: Primarily employed in medicinal chemistry for constructing quinolone derivatives .

2,3-Difluoro-4-(2-morpholinoethoxy)benzaldehyde

- Structure: Replaces the methylsulfonyl group with a morpholinoethoxy moiety.

- Synthesis : Involves etherification and oxidation steps similar to the target compound .

- Applications : Serves as a precursor in synthesizing kinase inhibitors, highlighting the role of fluorine in enhancing binding affinity to biological targets .

2,3-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- Structure : Substitutes methylsulfonyl with a boronate ester group.

- Analytical Data : Predicted collision cross-section (CCS) values range from 160.8–172.0 Ų for adducts, indicating distinct mass spectrometry profiles compared to sulfonyl-containing analogs .

- Applications : Boronate esters are pivotal in Suzuki-Miyaura cross-coupling reactions, underscoring functional group versatility .

Electronic and Steric Modifications

- Fluorine vs. Other Halogens : The difluoro substitution in the target compound reduces electron density at the aromatic ring compared to iodo or methoxy analogs, favoring electrophilic substitution at the aldehyde position .

- Sulfonyl vs. Boronate Esters : The methylsulfonyl group imparts strong electron-withdrawing effects, whereas boronate esters enable cross-coupling reactivity, illustrating divergent synthetic utilities .

Actividad Biológica

2,3-Difluoro-4-(methylsulfonyl)benzaldehyde (DFMB) is an organic compound characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms and a methylsulfonyl group. Its molecular formula is C8H6F2O3S. This compound has garnered attention in various fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of DFMB's biological activity, supported by relevant research findings and case studies.

DFMB is primarily utilized as a reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine atoms enhances its reactivity and binding affinity to biological targets, which may include enzymes and receptors. The mechanism of action often involves interaction with these molecular targets, leading to inhibition or activation of specific biochemical pathways.

Antimicrobial Activity

Research indicates that DFMB exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives of DFMB have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. The fluorine substitution is believed to play a crucial role in enhancing the antimicrobial activity compared to non-fluorinated analogs.

Anticancer Properties

DFMB has also been investigated for its anticancer potential. In vitro studies have demonstrated that DFMB can induce apoptosis in cancer cell lines. The compound's ability to interfere with cellular signaling pathways associated with cancer progression has been highlighted in several studies. For example, DFMB was shown to inhibit the proliferation of A-431 human epidermoid carcinoma cells with an IC50 value indicating significant potency .

Case Study 1: Anticancer Activity

A study published in MDPI evaluated the anticancer effects of DFMB on various cancer cell lines, including breast and colon cancer cells. The research indicated that DFMB exhibited cytotoxic effects through the induction of apoptosis and cell cycle arrest. The study concluded that DFMB could serve as a lead compound for developing new anticancer therapies due to its favorable activity profile .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, DFMB was tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that DFMB showed significant inhibitory activity, with minimum inhibitory concentration (MIC) values lower than those of commonly used antibiotics. This suggests that DFMB could be a promising candidate for further development as an antimicrobial agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.